(4-Fluoro-3-methoxyphenyl)hydrazine

Catalog No.
S12191905
CAS No.
M.F
C7H9FN2O
M. Wt
156.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-Fluoro-3-methoxyphenyl)hydrazine

Product Name

(4-Fluoro-3-methoxyphenyl)hydrazine

IUPAC Name

(4-fluoro-3-methoxyphenyl)hydrazine

Molecular Formula

C7H9FN2O

Molecular Weight

156.16 g/mol

InChI

InChI=1S/C7H9FN2O/c1-11-7-4-5(10-9)2-3-6(7)8/h2-4,10H,9H2,1H3

InChI Key

ORDIEGUJHNVCFW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)NN)F

(4-Fluoro-3-methoxyphenyl)hydrazine is a chemical compound characterized by a phenyl ring substituted with a fluoro group at the para position and a methoxy group at the meta position. Its molecular formula is C7H10FN2OC_7H_10FN_2O, and it has a molecular weight of approximately 192.62 g/mol. This compound is a derivative of phenylhydrazine, known for its versatility in organic synthesis, particularly in the formation of various heterocycles and as an intermediate in biological applications .

  • Oxidation: It can be oxidized to yield azo compounds using agents such as potassium permanganate or hydrogen peroxide.
  • Reduction: The compound can be reduced to form amines, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions under basic conditions, allowing for the introduction of various functional groups.

Major Products Formed

  • From Oxidation: Azo compounds.
  • From Reduction: Amines.
  • From Substitution: Substituted phenylhydrazines.

The biological activity of (4-Fluoro-3-methoxyphenyl)hydrazine is notable in its role as an enzyme inhibitor. It interacts with specific molecular targets, primarily through its hydrazone functional group, which allows for covalent bonding with biomolecules. This property enables it to inhibit enzyme activity by blocking substrate access to the active site, making it valuable in biochemical assays and drug design .

The synthesis of (4-Fluoro-3-methoxyphenyl)hydrazine typically involves the reaction of 4-fluoro-3-methoxyaniline with hydrazine hydrate in the presence of hydrochloric acid. The general reaction can be represented as follows:

4 Fluoro 3 methoxyaniline+Hydrazine hydrate+Hydrochloric acid 4 Fluoro 3 methoxyphenyl hydrazine hydrochloride\text{4 Fluoro 3 methoxyaniline}+\text{Hydrazine hydrate}+\text{Hydrochloric acid}\rightarrow \text{ 4 Fluoro 3 methoxyphenyl hydrazine hydrochloride}

This reaction is conducted under controlled temperature conditions to ensure optimal yield and purity. In industrial settings, large-scale batch reactions are employed, utilizing automated reactors for precise control over reaction parameters.

(4-Fluoro-3-methoxyphenyl)hydrazine has various applications across different fields:

  • Organic Synthesis: It serves as a reagent for preparing heterocyclic compounds.
  • Biological Research: Used in studies involving enzyme inhibition and biochemical assays.
  • Industrial Use: Employed in the production of agrochemicals and dyes .

Studies on the interactions of (4-Fluoro-3-methoxyphenyl)hydrazine with biological macromolecules have shown that its fluoro and methoxy substituents enhance its reactivity. These interactions are crucial for its mechanism of action, allowing it to form stable complexes with enzymes and other biomolecules. This property makes it an important compound in drug development, particularly for targeting specific enzyme pathways .

Several compounds share structural similarities with (4-Fluoro-3-methoxyphenyl)hydrazine. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
4-MethoxyphenylhydrazineMethoxy group at para positionMore potent in enzyme inhibition due to different substituent effects .
4-ChlorophenylhydrazineChlorine atom instead of fluorineDifferent electronic properties affecting reactivity.
4-BromophenylhydrazineBromine atom at para positionSimilar reactivity but varies in biological activity .
4-TrifluoromethylphenylhydrazineTrifluoromethyl group at para positionIncreased lipophilicity affecting pharmacokinetics.

These compounds differ primarily in their substituent groups, which influence their chemical reactivity and biological activity. The unique combination of a fluoro group and a methoxy group in (4-Fluoro-3-methoxyphenyl)hydrazine provides distinct properties that make it particularly effective in certain applications compared to its analogs.

XLogP3

1.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

156.06989108 g/mol

Monoisotopic Mass

156.06989108 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-09-2024

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